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Application Notes: Thiolation of Primary Amines using dPEG®8-SATA

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Compound of Interest		
Compound Name:	dPEG(R)8-SATA	
Cat. No.:	B1394930	Get Quote

Introduction

dPEG®8-SATA is a heterobifunctional crosslinking reagent used to introduce a protected sulfhydryl group onto molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The reagent features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines to form a stable amide bond.[2][4][5] The molecule also contains a thiol group protected by an S-acetyl group, which can be later deprotected to yield a free sulfhydryl.[2][6][7]

A key feature of dPEG®8-SATA is the discrete polyethylene glycol (dPEG®) spacer of eight PEG units.[6][8] This hydrophilic spacer imparts water solubility to the reagent, allowing for conjugation reactions in aqueous buffers with minimal to no need for organic co-solvents.[6][8] This property is particularly advantageous when working with sensitive biomolecules, as it helps to prevent aggregation and precipitation that can occur with hydrophobic crosslinkers.[6]

Chemical Structure and Properties

- Product Name: dPEG®8-SATA (S-Acetyl-dPEG®8-NHS ester)[6][9]
- Synonyms: S-Acetyl-dPEG®8-NHS ester[9]
- Functional Groups: NHS ester (amine-reactive), S-acetyl protected sulfhydryl[2][6]



- Spacer Arm: dPEG®8 (octaethylene glycol)[6]
- Key Features: Heterobifunctional, water-soluble, discrete PEG linker[1][6][8]

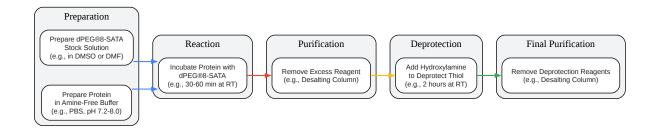
Reaction Mechanism

The reaction of dPEG®8-SATA with a primary amine proceeds in two main stages:

- Amine Acylation: The NHS ester of the dPEG®8-SATA molecule reacts with a primary amine on the target molecule (e.g., the ε-amine of a lysine residue on a protein) via nucleophilic acyl substitution. This reaction forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][4]
- Thiol Deprotection: The S-acetyl protecting group on the introduced thiol can be removed by
 treatment with a deacetylation agent, most commonly hydroxylamine HCI.[2][6][7] This step
 exposes the free sulfhydryl group, which is then available for subsequent downstream
 reactions, such as conjugation to maleimide-activated molecules.[6]

Experimental Workflow

The overall process for thiolating a primary amine-containing molecule with dPEG®8-SATA followed by deprotection is illustrated below.



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Caption: General experimental workflow for protein thiolation using dPEG®8-SATA.



Quantitative Data Summary

The efficiency of the thiolation reaction can be influenced by several factors, including the molar ratio of dPEG®8-SATA to the target molecule, protein concentration, pH, and reaction time. The following table summarizes typical reaction parameters and expected outcomes for the modification of proteins.



Parameter	Recommended Range	Notes
Molar Ratio (dPEG®8-SATA : Protein)	10:1 to 20:1	A 10-fold molar excess generally results in the incorporation of 1-5 sulfhydryl groups per protein.[5] Higher ratios can be used for more extensive modification.[10]
Protein Concentration	2 - 10 mg/mL (e.g., ~60 μM for IgG)	[7]
Reaction Buffer	Amine-free buffer (e.g., PBS)	Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with the NHS ester and should be avoided.[4][11]
Reaction pH	7.2 - 8.0	The reaction is efficient at neutral to slightly basic pH. Higher pH increases the rate of both the acylation reaction and the hydrolysis of the NHS ester.[4]
Reaction Time	30 - 60 minutes at room temperature	Longer incubation times (e.g., 2 hours) may be necessary for reactions performed at 4°C. [11]
Deprotection Agent	0.5 M Hydroxylamine, 25 mM EDTA	[4][7]
Deprotection Time	2 hours at room temperature	[5][7]

Detailed Experimental Protocols Protocol 1: Thiolation of a Generic IgG Antibody



This protocol describes the modification of a human IgG antibody to introduce protected sulfhydryl groups.

Materials:

- Human IgG
- dPEG®8-SATA
- Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)[7]
- Anhydrous Dimethylsulfoxide (DMSO)[7]
- Desalting columns

Procedure:

- Prepare the Antibody Solution: Dissolve the IgG in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.[4]
- Prepare the dPEG®8-SATA Solution: Immediately before use, dissolve dPEG®8-SATA in DMSO to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL DMSO for standard SATA).[4][7]
- Reaction: Add a 10- to 20-fold molar excess of the dPEG®8-SATA solution to the antibody solution. For example, add 10 μL of a 55 mM SATA solution to 1 mL of a 60 μM IgG solution (a 9:1 molar ratio).[4]
- Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature.[11]
- Purification: Remove excess, non-reacted dPEG®8-SATA using a desalting column equilibrated with the Reaction Buffer.[11] The resulting SATA-modified antibody can be stored at -20°C if not immediately used for deprotection.[5]

Protocol 2: Deprotection of SATA-Modified IgG to Generate Free Sulfhydryls



This protocol describes the removal of the S-acetyl protecting group to expose the reactive thiol.

Materials:

- SATA-modified IgG (from Protocol 1)
- Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4]
 [7] To prepare 50 mL, dissolve 1.74 g of hydroxylamine HCl and 0.475 g of tetrasodium
 EDTA in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5, and bring the final volume to 50 mL.[4][7]
- Desalting columns
- Reaction Buffer containing 10 mM EDTA

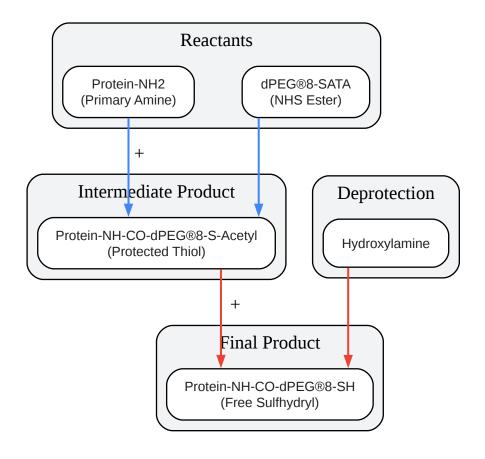
Procedure:

- Deacetylation Reaction: To 1 mL of the SATA-modified IgG solution, add 100 μL of the Deacetylation Solution.[7]
- Incubation: Mix the contents and incubate for 2 hours at room temperature.[5][7]
- Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other reaction byproducts using a desalting column. The column should be equilibrated with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation.[7]
- Downstream Applications: The purified protein with exposed sulfhydryl groups should be
 used promptly in subsequent conjugation reactions (e.g., with maleimide-activated
 molecules) to prevent re-oxidation and the formation of disulfide bonds.[7] The number of
 incorporated sulfhydryl groups can be quantified using Ellman's Reagent.[7]

Signaling Pathway and Logical Relationship Diagram

The reaction of dPEG®8-SATA with a primary amine and subsequent deprotection can be visualized as a logical progression of chemical transformations.





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Caption: Logical diagram of the dPEG®8-SATA reaction with a primary amine.

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